Methyl 2-chloro-4-methylbenzoate
Overview
Description
Methyl 2-chloro-4-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The IUPAC name for this compound is methyl 2-chloro-4-methylbenzoate .
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-4-methylbenzoate consists of a benzene ring substituted with a methyl group, a chlorine atom, and a methyl benzoate group . The InChI code for this compound is 1S/C9H9ClO2/c1-6-3-4-7 (8 (10)5-6)9 (11)12-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 2-chloro-4-methylbenzoate is a solid at room temperature . It has a molecular weight of 184.62 g/mol . The compound has a topological polar surface area of 37.3 Ų . It has a complexity of 158 and a formal charge of 0 .Scientific Research Applications
1. Synthesis and Characterization of Herbicidal Ionic Liquids
- Summary of Application: Methyl 2-chloro-4-methylbenzoate is used in the synthesis of herbicidal ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .
- Methods of Application: The compounds were synthesized with different substitutions of the phenoxyethylammonium group in the ring and varying lengths of the alkyl chain . Their basic physicochemical properties were characterized, and their structures were confirmed .
- Results or Outcomes: The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
2. Degradation of Dye-based Water Pollutants
- Summary of Application: Methyl 2-chloro-4-methylbenzoate is used in the development of a Ni-doped magnetic carbon aerogel (Ni-MCA) catalyst for the degradation and mineralization of dye mixtures .
- Methods of Application: The Ni-MCA catalyst was developed using a graft co-polymerization method with xanthan gum as the backbone doped with Ni-magnetic nanoparticles (Ni-MNPs) .
- Results or Outcomes: The Ni-MCA showed exceptional magnetic characteristics and potent catalytic activity for the degradation of mono- as well as binary-dye solutions of Congo red (CR) and methyl green (MG) dyes .
3. Fragrance and Flavor Industry
- Summary of Application: Methyl 2-chloro-4-methylbenzoate, due to its pleasing aroma, is used in the formulation of perfumes, soaps, and other beauty products . It also contributes a mild, sweet flavor to various food and beverage products .
- Methods of Application: It is incorporated into various products due to its colorless liquid state at room temperature .
- Results or Outcomes: The use of this compound enhances the sensory appeal of consumer products .
4. Organic Synthesis
- Summary of Application: Methyl 2-chloro-4-methylbenzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .
- Methods of Application: It is used in various chemical reactions to synthesize complex organic compounds .
- Results or Outcomes: The use of this compound aids in the synthesis of complex organic compounds .
5. Pesticides
- Summary of Application: Methyl 2-chloro-4-methylbenzoate exhibits pesticide properties, particularly against insects such as the spotted lanternfly . Therefore, it’s seen applications in eco-friendly pest control strategies .
- Methods of Application: It is used as a natural pesticide in agriculture .
- Results or Outcomes: The use of this compound contributes to sustainable agriculture and pest management .
6. Biofuel Potential
- Summary of Application: Methyl 2-chloro-4-methylbenzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .
- Methods of Application: Current research is exploring this promising avenue .
- Results or Outcomes: The use of this compound could potentially contribute to the development of sustainable energy sources .
7. Antitumor Activity
- Summary of Application: A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as physiologically active substance and it exhibited pronounced antitumor activity .
- Methods of Application: The compound is used in medical research for the development of potential antitumor treatments .
- Results or Outcomes: The use of this compound could potentially contribute to the development of new antitumor treatments .
8. Solvent for Biopolymers
- Summary of Application: Methyl 2-chloro-4-methylbenzoate is used as a solvent for biopolymers, e.g. in the process of dissolving cellulose or extracting lignin from biomass, and the processes of its transformation into aromatic compounds .
- Methods of Application: The compound is used in various chemical reactions to dissolve biopolymers .
- Results or Outcomes: The use of this compound aids in the extraction and transformation of biopolymers .
Safety And Hazards
properties
IUPAC Name |
methyl 2-chloro-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZFAIKANVMKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621589 | |
Record name | Methyl 2-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-methylbenzoate | |
CAS RN |
195318-63-9 | |
Record name | Methyl 2-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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